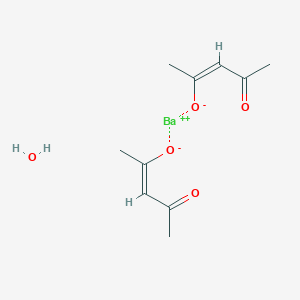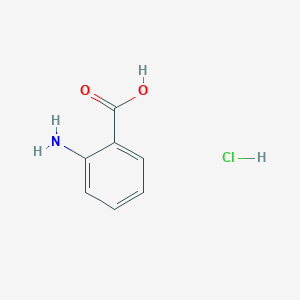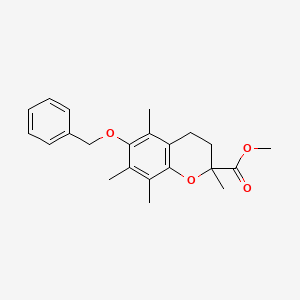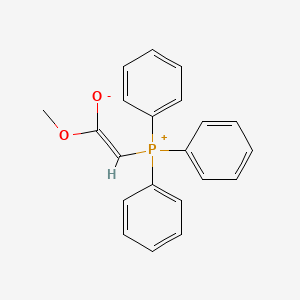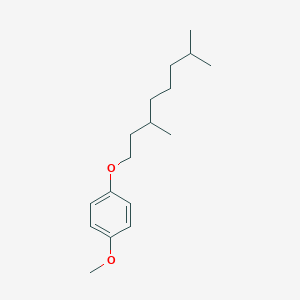
1-(3,7-Dimethyloctoxy)-4-methoxybenzene
Vue d'ensemble
Description
1-(3,7-Dimethyloctoxy)-4-methoxybenzene, also known as DMOB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
1-(3,7-Dimethyloctoxy)-4-methoxybenzene has been studied for its potential applications in various fields, including cancer research, neuroscience, and materials science. In cancer research, 1-(3,7-Dimethyloctoxy)-4-methoxybenzene has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, 1-(3,7-Dimethyloctoxy)-4-methoxybenzene has been studied for its potential as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in the brain. In materials science, 1-(3,7-Dimethyloctoxy)-4-methoxybenzene has been used as a building block for the synthesis of novel polymers and materials.
Mécanisme D'action
The mechanism of action of 1-(3,7-Dimethyloctoxy)-4-methoxybenzene varies depending on its application. In cancer research, 1-(3,7-Dimethyloctoxy)-4-methoxybenzene induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In neuroscience, 1-(3,7-Dimethyloctoxy)-4-methoxybenzene reduces oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In materials science, 1-(3,7-Dimethyloctoxy)-4-methoxybenzene acts as a building block for the synthesis of novel polymers and materials through its ability to undergo various chemical reactions.
Effets Biochimiques Et Physiologiques
1-(3,7-Dimethyloctoxy)-4-methoxybenzene has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. In cancer research, 1-(3,7-Dimethyloctoxy)-4-methoxybenzene has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, 1-(3,7-Dimethyloctoxy)-4-methoxybenzene has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects. In materials science, 1-(3,7-Dimethyloctoxy)-4-methoxybenzene has been used as a building block for the synthesis of novel polymers and materials with unique properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,7-Dimethyloctoxy)-4-methoxybenzene in lab experiments is its ability to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy. Another advantage is its ability to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects. However, one limitation of using 1-(3,7-Dimethyloctoxy)-4-methoxybenzene in lab experiments is its low solubility in water, which may make it difficult to administer in certain applications.
Orientations Futures
There are several future directions for the study of 1-(3,7-Dimethyloctoxy)-4-methoxybenzene. In cancer research, future studies could focus on optimizing the synthesis of 1-(3,7-Dimethyloctoxy)-4-methoxybenzene and testing its efficacy in vivo. In neuroscience, future studies could investigate the potential of 1-(3,7-Dimethyloctoxy)-4-methoxybenzene as a neuroprotective agent in various neurodegenerative diseases. In materials science, future studies could focus on using 1-(3,7-Dimethyloctoxy)-4-methoxybenzene as a building block for the synthesis of novel materials with unique properties. Overall, 1-(3,7-Dimethyloctoxy)-4-methoxybenzene has the potential to make significant contributions to various fields of research and should continue to be studied in the future.
Propriétés
IUPAC Name |
1-(3,7-dimethyloctoxy)-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-14(2)6-5-7-15(3)12-13-19-17-10-8-16(18-4)9-11-17/h8-11,14-15H,5-7,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTKIXDRBOYDJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408939 | |
| Record name | 1-(3,7-dimethyloctoxy)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,7-Dimethyloctoxy)-4-methoxybenzene | |
CAS RN |
209347-80-8 | |
| Record name | 1-(3,7-dimethyloctoxy)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

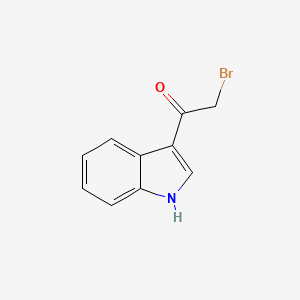
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3342374.png)
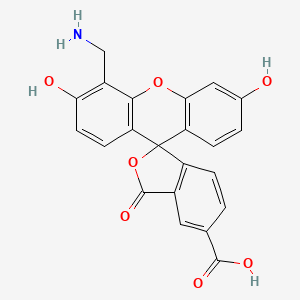

![2-fluoro-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B3342400.png)
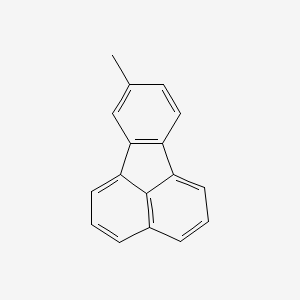
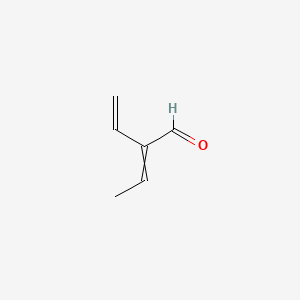
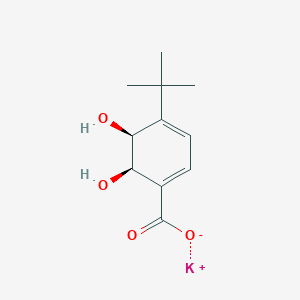
![2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene](/img/structure/B3342437.png)
![1-[(E)-2-nitroethenyl]-4-(trifluoromethoxy)benzene](/img/structure/B3342439.png)
